2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane
Brand Name: Vulcanchem
CAS No.: 101-36-0
VCID: VC21028331
InChI: InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3
SMILES: B1(OB(OB(O1)OCCCC)OCCCC)OCCCC
Molecular Formula: C12H27B3O6
Molecular Weight: 299.8 g/mol

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane

CAS No.: 101-36-0

Cat. No.: VC21028331

Molecular Formula: C12H27B3O6

Molecular Weight: 299.8 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane - 101-36-0

Specification

CAS No. 101-36-0
Molecular Formula C12H27B3O6
Molecular Weight 299.8 g/mol
IUPAC Name 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
Standard InChI InChI=1S/C12H27B3O6/c1-4-7-10-16-13-19-14(17-11-8-5-2)21-15(20-13)18-12-9-6-3/h4-12H2,1-3H3
Standard InChI Key NKYFSGYCPYFGCD-UHFFFAOYSA-N
SMILES B1(OB(OB(O1)OCCCC)OCCCC)OCCCC
Canonical SMILES B1(OB(OB(O1)OCCCC)OCCCC)OCCCC

Introduction

Chemical Structure and Identification

2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane features a cyclic structure with alternating boron and oxygen atoms forming a six-membered ring. Each boron atom bears a butoxy group (C₄H₉O-), creating a symmetrical molecular arrangement. The compound is identified through several designations in chemical databases and literature.

Identification Parameters

The compound can be identified through various nomenclature systems and identifiers as detailed below:

ParameterValue
CAS Number101-36-0
Molecular FormulaC₁₂H₂₇B₃O₆
Molecular Weight299.77 g/mol
SynonymsTBBX; Tributoxyboroxin; tri-n-butoxyboroxin; Boroxin,2,4,6-tributoxy-; 2,4,6-Tributoxyboroxin; 2,4,6-tributoxy-1,3,5,2,4,6-trioxatriborinane
Structural ClassificationBoroxin derivative

The molecule contains a characteristic B₃O₃ ring system that gives it distinct reactivity and properties compared to other organoboron compounds. This ring system is analogous to that found in other boroxin derivatives but with butoxy substituents providing unique physical and chemical characteristics .

Physical Properties

The physical properties of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane determine its handling requirements, storage conditions, and potential applications in various chemical processes. These properties have been determined through experimental measurements and predictive modeling.

Key Physical Characteristics

The compound exhibits the following physical properties:

PropertyValueMethod
Physical StateLiquid at room temperatureExperimental
Boiling Point311.9±11.0 °CPredicted
Density1.014 g/cm³Experimental
Molecular ComplexityModerateStructural analysis
Topological CharacteristicsSymmetrical ring structureStructural analysis

The relatively high boiling point of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane suggests strong intermolecular interactions, likely due to the presence of multiple oxygen atoms capable of hydrogen bonding and dipole-dipole interactions . This property affects its potential applications in synthesis and materials science.

Chemical Properties and Reactivity

The chemical behavior of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane is governed by its boroxin ring structure and the presence of butoxy substituents. Understanding these properties is essential for its application in synthetic chemistry and materials development.

Reactivity Profile

The compound's reactivity is characterized by:

  • Sensitivity to moisture - The B-O bonds in the boroxin ring are susceptible to hydrolysis, requiring handling under anhydrous conditions.

  • Lewis acidity - The boron centers maintain some Lewis acidic character despite the electron-donating effects of the butoxy groups.

  • Potential for transesterification reactions - The butoxy groups can participate in exchange reactions with alcohols.

  • Thermal stability - More stable than smaller boroxin analogs due to the stabilizing effect of the larger butoxy substituents.

These chemical properties make 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane a versatile reagent in organic synthesis, particularly in reactions requiring controlled release of boron-centered reactivity .

Hazard TypeClassificationStatement
Eye Damage/IrritationCategory 2H319: Causes serious eye irritation
Aquatic EnvironmentCategory 4H413: May cause long lasting harmful effects to aquatic life

Synthesis and Preparation Methods

The synthesis of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane typically involves controlled condensation reactions of butyl borate precursors. While specific synthetic routes may vary, the general approach involves dehydration reactions leading to the formation of the characteristic boroxin ring structure.

General Synthetic Approach

The typical synthesis proceeds through:

  • Preparation of tributyl borate (B(OBu)₃) from boric acid and butanol

  • Controlled dehydration of the tributyl borate under specific thermal conditions

  • Cyclotrimerization to form the six-membered boroxin ring

  • Purification by distillation or recrystallization

The synthesis requires careful control of moisture levels, as the presence of water can lead to hydrolysis of both starting materials and the final product .

SupplierProduct NumberProduct NamePurityPackage SizePrice (USD)
TRCT7733752,4,6-TributoxyboroxinNot specified250 mg$130
American Custom Chemicals CorporationBOR00038812,4,6-TRIBUTOXY-1,3,5,2,4,6-TRIOXATRIBORINANE95.00%1 g$626.43
American Custom Chemicals CorporationBOR00038812,4,6-TRIBUTOXY-1,3,5,2,4,6-TRIOXATRIBORINANE95.00%5 g$866.27

The relatively high cost reflects the specialized nature of this compound and potentially complex synthesis or purification requirements .

Structural Comparison with Related Compounds

To better understand the properties and applications of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane, it is valuable to compare it with related boroxin compounds that share the same core structure but have different substituents.

Comparative Analysis

The table below compares key properties of 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane with other notable boroxin derivatives:

Property2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinaneTrimethylboroxine
Molecular FormulaC₁₂H₂₇B₃O₆C₃H₉B₃O₃
Molecular Weight299.77 g/mol125.53 g/mol
Boiling Point311.9±11.0 °C78-80 °C
Density1.014 g/cm³0.898 g/mL
Physical StateLiquidLiquid
SolubilityLimited water solubilityNot miscible in water

This comparison highlights the significant effect that substituent groups have on the physical properties of boroxin compounds. The butoxy groups in 2,4,6-Tributoxy-1,3,5,2,4,6-trioxatriborinane contribute to a substantially higher molecular weight and boiling point compared to the methyl-substituted analog .

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